![molecular formula C15H12O4 B588402 Monobenzyl Phthalate-d4 CAS No. 478954-83-5](/img/structure/B588402.png)
Monobenzyl Phthalate-d4
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Overview
Description
Monobenzyl Phthalate-d4, also known as 2-((Benzyloxy)carbonyl)benzoic acid-d4, is a deuterium-labeled version of Monobenzyl Phthalate . It is the urinary metabolite exposuring to phthalates, such as diethylhexyl phthalate (DEHP) .
Molecular Structure Analysis
Monobenzyl Phthalate-d4 is an organic compound with the condensed structural formula C15H8D4O4 . The molecular weight is 260.278027112 .Physical And Chemical Properties Analysis
Monobenzyl Phthalate-d4 has a melting point of 103-105°C . It is slightly soluble in Chloroform, DMSO, and Methanol . It is a solid substance with a white color .Scientific Research Applications
Bone Mineral Density Research
MBzP-d4 has been used in studies investigating the impact of phthalates on bone mineral density (BMD). Phthalates, such as MBzP-d4, are endocrine disruptors and may impact BMD through a variety of mechanisms . In one study, higher levels of MBzP-d4 were found to be associated with lower BMD among nonusers of hormone therapy .
Breast Density Research
Research has been conducted to evaluate the effect of endocrine-disrupting chemicals (EDCs), including MBzP-d4, on mammary gland development and circulating hormone levels during puberty . These studies are particularly important as they help understand the impact of EDCs on breast development and subsequently on breast cancer risk .
Cervical Cancer Research
MBzP-d4 has been quantified in urine samples in studies related to cervical cancer . The presence of MBzP-d4 in urine samples could potentially be used as a biomarker for exposure to phthalates .
Mechanism of Action
Target of Action
Monobenzyl Phthalate-d4, also known as 2-((Benzyloxy)carbonyl)benzoic acid-d4, is a deuterium-labeled derivative of Monobenzyl Phthalate . It is a urinary metabolite that results from exposure to phthalates, such as diethylhexyl phthalate (DEHP) . Phthalates are primarily used as plasticizers in PVC products . They are considered endocrine-disrupting chemicals , raising concerns about their impact on human health.
Mode of Action
Monobenzyl Phthalate-d4 interacts with its targets by disrupting the endocrine system . As an endocrine disruptor, it can interfere with the body’s endocrine system and produce adverse developmental, reproductive, neurological, and immune effects .
Biochemical Pathways
The biochemical pathways affected by Monobenzyl Phthalate-d4 are primarily related to the metabolism of phthalates . When humans are exposed to phthalates, they metabolize them and excrete the metabolites in urine . Monobenzyl Phthalate-d4 is one such metabolite .
Pharmacokinetics
The pharmacokinetics of Monobenzyl Phthalate-d4 involves its absorption, distribution, metabolism, and excretion (ADME). After exposure to phthalates, the body metabolizes them into various metabolites, including Monobenzyl Phthalate-d4 . These metabolites are then excreted in urine . The use of deuterium labeling in Monobenzyl Phthalate-d4 can affect its pharmacokinetic and metabolic profiles .
Result of Action
The molecular and cellular effects of Monobenzyl Phthalate-d4’s action are primarily related to its role as an endocrine disruptor . It can interfere with hormone production and function, potentially leading to a variety of health
Safety and Hazards
Future Directions
Phthalates, including Monobenzyl Phthalate-d4, have been associated with potential adverse health effects in humans . Future studies of phthalates and other environmental chemicals must examine potential multigenerational effects of exposures . The toxicity mechanism of phthalates is critical to comprehend their harmful effect on human health .
properties
IUPAC Name |
2,3,4,5-tetradeuterio-6-phenylmethoxycarbonylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-14(17)12-8-4-5-9-13(12)15(18)19-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17)/i4D,5D,8D,9D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKIUQUXDNHBFR-DOGSKSIHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCC2=CC=CC=C2)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858128 |
Source
|
Record name | 2-[(Benzyloxy)carbonyl](~2~H_4_)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Monobenzyl Phthalate-d4 | |
CAS RN |
478954-83-5 |
Source
|
Record name | 2-[(Benzyloxy)carbonyl](~2~H_4_)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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